2,5-dioxopyrrolidin-1-yl carbamate

Description

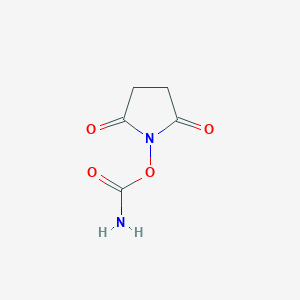

2,5-Dioxopyrrolidin-1-yl carbamate is a reactive carbamate derivative characterized by the presence of a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. This structure confers activated ester properties, enabling nucleophilic substitution reactions with amines or other nucleophiles under mild conditions. The compound has dual applications:

- Derivatization in Analytical Chemistry: It is employed as a reagent for modifying amino-containing compounds to enhance chromatographic separation and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Synthesis of Metal Carbamates: Its activated ester functionality facilitates reactions with metal complexes, such as platinum(II) hydroxo species, to form stable carbamate linkages .

The 2,5-dioxopyrrolidin-1-yl group acts as an efficient leaving group, ensuring rapid and selective reactions. This versatility underpins its utility in both analytical and synthetic chemistry.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPJDIWBPNRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-44-8 | |

| Record name | 2,5-dioxopyrrolidin-1-yl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dioxopyrrolidin-1-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 2,5-dioxopyrrolidin-1-yl carbonate with an amine under mild conditions . The reaction typically occurs in the presence of a base such as triethylamine, and the product is isolated through standard purification techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl carbamate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amino acids and other nitrogen-containing compounds to form Schiff bases and imine derivatives.

Decomposition: Exposure to light can cause the decomposition of this compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from reactions involving this compound include protected amino acids and various biologically active molecules .

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl carbamate involves its ability to form stable covalent bonds with amino groups in proteins and peptides. This reactivity allows it to modify the structure and function of these biomolecules, making it useful in various biochemical applications . In medicinal chemistry, its anticonvulsant and analgesic effects are believed to be mediated through the inhibition of calcium currents in neuronal cells .

Comparison with Similar Compounds

Derivatization Reagents for Amino Compounds

2,5-Dioxopyrrolidin-1-yl carbamate derivatives, such as FOSF (2,5-dioxopyrrolidin-1-yl N-tri(pyrrolidino)phosphoranylideneamino carbamate), are compared below with other amino-targeting derivatization reagents. Key parameters include functional group specificity, detection compatibility, and reaction efficiency.

Table 1: Comparison of Amino-Targeting Derivatization Reagents

Key Findings :

- FOSF outperforms dansyl chloride and DEEMM in mass spectrometry applications due to its ionization-enhancing phosphoranylidene group, enabling detection at lower concentrations .

- TAHS shares FOSF’s LC-MS/MS compatibility but is less practical due to synthetic complexity.

- FMOC-Cl is widely used for fluorescence detection but is unsuitable for basic conditions.

Comparison with Other Activated Esters :

- N-Hydroxysuccinimide (NHS) Esters : Both NHS and 2,5-dioxopyrrolidin-1-yl groups are activated esters, but the latter’s bulkier structure may influence reaction kinetics or steric accessibility in metal coordination.

- Bis-carbonates: Bis(2,5-dioxopyrrolidin-1-yl) carbonate demonstrates higher leaving-group efficiency compared to non-activated carbonates, enabling faster carbamate formation in metal complexes .

Biological Activity

2,5-Dioxopyrrolidin-1-yl carbamate, also known as methyl (2,5-dioxopyrrolidin-1-yl)carbamate, is an organic compound with significant biological activity. Its molecular formula is C6H8N2O4, and it features a pyrrolidinyl ring with two keto groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of carbamic acid derivatives with methylating agents. One common method is the reaction of N-hydroxysuccinimide with methyl chloroformate under basic conditions, often utilizing dichloromethane as a solvent and triethylamine as a base.

Table 1: Synthesis Overview

| Method | Reagents | Conditions |

|---|---|---|

| Reaction with N-hydroxysuccinimide | Methyl chloroformate | Basic conditions in dichloromethane |

| Continuous flow processes | Automated reactors | Controlled temperature and pressure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbonyl groups in the pyrrolidinyl ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This electrophilic nature is crucial for its biological effects.

Biological Activity and Applications

Research has demonstrated that this compound exhibits various biological activities, particularly in the context of anticonvulsant properties. Studies have shown that compounds derived from this structure can protect against seizures in animal models.

Case Studies

- Anticonvulsant Activity : A study evaluated a series of hybrid compounds including derivatives of this compound. Notably, compound 22 showed potent anticonvulsant activity with an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model .

- Pharmacological Screening : Another investigation synthesized N-benzyl derivatives of this compound, revealing that several compounds provided significant protection against seizures (ED50 values ranging from 42.83 to 67.65 mg/kg) while demonstrating better safety profiles compared to traditional antiepileptic drugs .

Table 2: Anticonvulsant Efficacy of Selected Compounds

| Compound | ED50 (mg/kg) | Test Type | Remarks |

|---|---|---|---|

| Compound 22 | 23.7 | MES | Most potent among tested |

| Compound 8 | 54.90 | MES | Effective with minimal toxicity |

| Valproic Acid | - | Reference | Standard antiepileptic drug |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.